A-71497
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A 71497 is the 3-formyl derivative of the antibiotic tosufloxacin. It produces high plasma levels of tosufloxacin to improve solubility of the drug for the environment of the human body.
Scientific Research Applications
Antibacterial Activity
1,8-Naphthyridine-3-carboxaldehyde derivatives, specifically those with substituents such as 3-amino-1-pyrrolidinyl and 2,4-difluorophenyl groups, have shown significant antibacterial activity. Research by Egawa et al. (1984) and Chu et al. (1986) demonstrated that these compounds are more active than enoxacin, a well-known antibacterial agent. They found that specific structural modifications at positions 1, 6, and 7 of the naphthyridine ring can enhance antibacterial potency, with optimal activity observed when the 1-substituent is p-fluorophenyl or o,p-difluorophenyl and the 7-substituent is a 3-amino-1-pyrrolidinyl group (Egawa et al., 1984) (Chu et al., 1986).
Metabolism and Pharmacokinetics
Studies on the metabolism of these compounds have been conducted to understand their behavior in biological systems. Tai et al. (1989) explored the metabolism of a specific compound (T-3262) in various animals. They identified several metabolites indicating that the compound undergoes significant metabolic transformations in vivo, which could influence its pharmacokinetic profile and efficacy as a drug (Tai et al., 1989).
Synthesis and Structure-Activity Relationships
The synthesis of these naphthyridine derivatives is crucial for their study and potential application. Works by Miyamoto et al. (1987) and Matsumoto et al. (1984) focused on developing synthetic routes and exploring structure-activity relationships. These studies contribute to understanding how different chemical modifications impact the antibacterial properties of these compounds (Miyamoto et al., 1987) (Matsumoto et al., 1984).
Development of Prodrugs
Sanchez et al. (1992) investigated the development of amino acid prodrugs of these naphthyridine derivatives. Prodrugs can enhance solubility and in vivo efficacy, making them potentially more effective as antibacterial agents. This study is crucial for advancing the pharmaceutical applications of these compounds (Sanchez et al., 1992).
Properties
CAS No. |
134762-03-1 |
---|---|
Molecular Formula |
C19H16ClF3N4O2 |
Molecular Weight |
424.8 g/mol |
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C19H15F3N4O2.ClH/c20-11-1-2-16(14(21)5-11)26-7-10(9-27)17(28)13-6-15(22)19(24-18(13)26)25-4-3-12(23)8-25;/h1-2,5-7,9,12H,3-4,8,23H2;1H |
InChI Key |
UQBUZDRNWMGDOY-UHFFFAOYSA-N |
SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C=O)F.Cl |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C=O)F.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 71497; A-71497; A71497 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.